molecular formula C22H22ClN5O2 B11986181 8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[benzyl(methyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11986181
M. Wt: 423.9 g/mol
InChI Key: IRPCFZNHNAZXEL-UHFFFAOYSA-N
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Description

8-(BENZYL(ME)AMINO)-7-(4-CL-BENZYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes benzyl and chlorobenzyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYL(ME)AMINO)-7-(4-CL-BENZYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of benzyl and chlorobenzyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride, chlorobenzyl chloride, and methylamine. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(BENZYL(ME)AMINO)-7-(4-CL-BENZYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or chlorobenzyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride or chlorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(BENZYL(ME)AMINO)-7-(4-CL-BENZYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(BENZYL(ME)AMINO)-7-(4-CL-BENZYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(BENZYL(ME)AMINO)-7-(4-CL-BENZYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE stands out due to its specific substitution pattern on the purine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H22ClN5O2/c1-25(13-15-7-5-4-6-8-15)21-24-19-18(20(29)27(3)22(30)26(19)2)28(21)14-16-9-11-17(23)12-10-16/h4-12H,13-14H2,1-3H3

InChI Key

IRPCFZNHNAZXEL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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